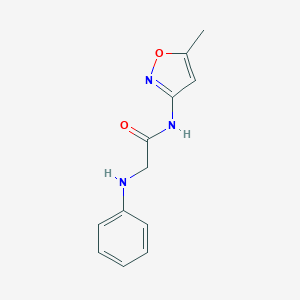![molecular formula C24H20N2O4 B271054 N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBFMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. DBFMO is a pyrrolidine-based molecule that has been reported to exhibit anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and cell survival, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anticancer effects in vitro. However, its biochemical and physiological effects in vivo are not fully understood. Further studies are required to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that can be easily synthesized in the laboratory. It has been reported to exhibit anti-inflammatory and anticancer properties, which make it a potential candidate for biomedical research. However, its limitations include the lack of in vivo studies and the need for further optimization of its chemical structure to improve its pharmacological properties.
Orientations Futures
There are several future directions for the research on N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. Firstly, further studies are required to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Secondly, the optimization of its chemical structure may improve its pharmacological properties. Thirdly, the development of this compound derivatives with improved efficacy and safety profiles may lead to the discovery of novel anti-inflammatory and anticancer drugs. Lastly, the investigation of the mechanism of action of this compound may provide insights into the signaling pathways involved in inflammation and cancer.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a potential anti-inflammatory and anticancer agent, but further studies are required to investigate its pharmacological properties and mechanism of action.
Méthodes De Synthèse
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of dibenzo[b,d]furan-3-carbaldehyde and 2-methoxyphenylacetic acid with pyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is purified by column chromatography to obtain this compound as a white solid.
Applications De Recherche Scientifique
N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been reported to exhibit anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and upregulating the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax).
Propriétés
Formule moléculaire |
C24H20N2O4 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-dibenzofuran-3-yl-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-9-5-3-7-19(21)26-14-15(12-23(26)27)24(28)25-16-10-11-18-17-6-2-4-8-20(17)30-22(18)13-16/h2-11,13,15H,12,14H2,1H3,(H,25,28) |
Clé InChI |
KCVPRHJPNHANBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
SMILES canonique |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)

![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)